molecular formula C40H30Si B1369710 1,1,2,3,4,5-Hexaphenyl-1H-silole CAS No. 752-28-3

1,1,2,3,4,5-Hexaphenyl-1H-silole

Cat. No. B1369710
CAS RN: 752-28-3
M. Wt: 538.7 g/mol
InChI Key: QAKMXYFDVPDIPT-UHFFFAOYSA-N
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Description

1,1,2,3,4,5-Hexaphenyl-1H-silole (HPS) is an aggregation-induced emission (AIE) material . It is used in the OLED emitting layer . Photolysis and thermolysis of 1,4,5,6,7,7-hexaphenyl-7-silabicyclo [2.2.1]hept-5-ene-2,3-dicarboxylic anhydride (XIb) may lead to the formation of hexaphenylsilacyclopentadiene .


Synthesis Analysis

The synthesis of HPS involves photolysis and thermolysis of 1,4,5,6,7,7-hexaphenyl-7-silabicyclo [2.2.1]hept-5-ene-2,3-dicarboxylic anhydride (XIb), which leads to the formation of hexaphenylsilacyclopentadiene .


Molecular Structure Analysis

The molecular structure of HPS is C40H30Si . The side phenyl ring at the 5-position becomes coplanar with the central silacycle, which increases the degree of conjugation .


Chemical Reactions Analysis

Hexaphenylsilacyclopentadiene may undergo π 4 s+π 2 s cycloaddition with ethyl acrylate to form bicyclosilaheptene . The reaction of hexaphenylsilacyclopentadiene with perbenzoic acid yields a mixture of tetraphenylfuran and cis-dibenzoylstilbene .


Physical And Chemical Properties Analysis

HPS has a molecular weight of 538.75 g/mol . Its empirical formula is C40H30Si . It is a solid with a melting point of 188-193 °C .

Scientific Research Applications

Luminescence and Nanoaggregation

1,1,2,3,4,5-Hexaphenyl-1H-silole (HPS) demonstrates significant potential in luminescence and nanoaggregation. Its luminescence properties are influenced by the inductive effect of substituents, with nanoaggregation boosting photoluminescence quantum yields. This suggests applications in solid-state luminescence and photonics (Chen et al., 2003).

Optoelectronic Properties

HPS shows promise in optoelectronics due to its variable optical parameters like absorbance band edge, optical band gap, and refractive index. These properties, influenced by concentration, make HPS suitable for various optoelectronic applications (Sas et al., 2020).

Electroluminescent Properties

The electroluminescent (EL) properties of HPS are notable, particularly for its high fluorescence quantum yields in solid states and charge carrier mobility. These characteristics point to its potential in developing materials for organic light-emitting diodes (LEDs) (Yu et al., 2005).

Photovoltaic Applications

HPS is being explored for its suitability in photovoltaic applications. Studies on its electronic structure and charge transport properties indicate its potential in manufacturing photovoltaic solar cells and optoelectronic devices (Tanış, 2021).

Solid-State Luminescence Switching

HPS exhibits interesting behavior in wettability and solid-state luminescence, which can be switched by altering the solid-state molecular packing. This suggests applications in creating multifunctional switches for technological devices (Heng et al., 2008).

Organic Light-Emitting Diodes

The efficiency of HPS in organic light-emitting diodes (OLEDs) is enhanced by its electroluminescence properties, such as high luminance and quantum efficiency. Its role as both a light emitter and electron transporter in OLEDs highlights its significance in the development of high-performance electronic devices (Chen et al., 2014).

Aggregation-Induced Emission

HPS is known for its aggregation-induced emission (AIE) properties. This unique phenomenon, where luminescence is enhanced upon aggregation, is crucial for developing sensors, biolabels, and materials for OLEDs and photovoltaic cells (Liu et al., 2009).

Mechanism of Action

The mechanism of action of HPS involves the restriction of intramolecular motion, including rotations and vibrations, which causes the molecule to be emissive in the aggregate state .

Future Directions

HPS has promising applications in high-sensitivity multiplexed bioassay applications due to its excellent fluorescence stability and strong signal amplification ability . It is also being developed for use in plastic scintillators to improve the scintillation light yield .

properties

IUPAC Name

1,1,2,3,4,5-hexakis-phenylsilole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H30Si/c1-7-19-31(20-8-1)37-38(32-21-9-2-10-22-32)40(34-25-13-4-14-26-34)41(35-27-15-5-16-28-35,36-29-17-6-18-30-36)39(37)33-23-11-3-12-24-33/h1-30H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAKMXYFDVPDIPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C([Si](C(=C2C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H30Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80609651
Record name 1,1,2,3,4,5-Hexaphenyl-1H-silole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80609651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

538.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

752-28-3
Record name 1,1,2,3,4,5-Hexaphenyl-1H-silole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80609651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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